2-(1-Naphthyl)ethanesulfonyl Chloride
CAS No.: 104296-63-1
Cat. No.: VC20784390
Molecular Formula: C12H11ClO2S
Molecular Weight: 254.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104296-63-1 |
---|---|
Molecular Formula | C12H11ClO2S |
Molecular Weight | 254.73 g/mol |
IUPAC Name | 2-naphthalen-1-ylethanesulfonyl chloride |
Standard InChI | InChI=1S/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
Standard InChI Key | IAZQBUVCHCLINF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(1-Naphthyl)ethanesulfonyl Chloride, also known as 1-Naphthaleneethanesulfonyl chloride, is identified by the CAS registry number 104296-63-1. The compound features a naphthalene ring system connected to a sulfonyl chloride functional group via an ethane linker. This structural arrangement contributes to its reactivity and applications in organic synthesis.
Chemical Identifiers
The compound is characterized by various chemical identifiers that precisely define its structure and properties, as outlined in Table 1.
Table 1: Chemical Identifiers of 2-(1-Naphthyl)ethanesulfonyl Chloride
Parameter | Value |
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CAS Number | 104296-63-1 |
Molecular Formula | C12H11ClO2S |
Molecular Weight | 254.73 g/mol |
InChI | InChI=1/C12H11ClO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key | IAZQBUVCHCLINF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)Cl |
IUPAC Name | 2-naphthalen-1-ylethanesulfonyl chloride |
MDL Number | MFCD00191560 |
PubChem CID | 21901305 |
The compound has several synonyms in the chemical literature, including 2-(1-Naphthyl)ethylsulfonyl Chloride and 2-(Naphthalen-1-yl)ethanesulfonyl chloride . These alternative names refer to the same chemical structure but may appear in different contexts or literature sources.
Physical and Chemical Properties
2-(1-Naphthyl)ethanesulfonyl Chloride possesses distinct physical and chemical properties that are important for understanding its behavior in various chemical processes and applications.
Physical Properties
The physical properties of 2-(1-Naphthyl)ethanesulfonyl Chloride are summarized in Table 2, providing essential information for handling and using this compound in laboratory and industrial settings.
Table 2: Physical Properties of 2-(1-Naphthyl)ethanesulfonyl Chloride
Property | Value |
---|---|
Physical Form | Crystalline Powder |
Melting Point | 50°C |
Boiling Point | 399.359°C at 760 mmHg |
Density | 1.349 g/cm³ |
Flash Point | 195.325°C |
Vapor Pressure | 0 mmHg at 25°C |
Refractive Index | 1.631 |
The compound is typically observed as a crystalline powder with a relatively high melting point of 50°C . Its high boiling point of 399.359°C at standard pressure (760 mmHg) indicates low volatility under normal conditions. The density of 1.349 g/cm³ suggests it is denser than water, while the zero vapor pressure at 25°C confirms its non-volatile nature at room temperature.
Chemical Reactivity
The chemical reactivity of 2-(1-Naphthyl)ethanesulfonyl Chloride is primarily dictated by the sulfonyl chloride functional group, which is highly reactive toward nucleophiles. The compound can participate in various chemical transformations:
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The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
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The compound can serve as an important intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and related sulfur-containing compounds.
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The naphthalene ring system presents opportunities for further functionalization through electrophilic aromatic substitution reactions, although the presence of the sulfonyl chloride group would influence the regioselectivity of such reactions.
Applications and Chemical Reactions
2-(1-Naphthyl)ethanesulfonyl Chloride serves as a valuable intermediate in organic synthesis due to the reactivity of its sulfonyl chloride group.
Synthetic Applications
The primary applications of 2-(1-Naphthyl)ethanesulfonyl Chloride in organic synthesis include:
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Preparation of Sulfonamides: The compound reacts with primary and secondary amines to form sulfonamides, which are important structural motifs in medicinal chemistry and pharmaceutical development.
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Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which can serve as excellent leaving groups in subsequent nucleophilic substitution reactions.
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Formation of Sulfonic Acid Derivatives: Various transformations of the sulfonyl chloride group can lead to other sulfur-containing functional groups, expanding the utility of this compound in complex organic synthesis.
Chemical Transformations
The sulfonyl chloride functional group in 2-(1-Naphthyl)ethanesulfonyl Chloride can undergo several characteristic reactions:
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Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as:
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Amines to form sulfonamides
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Alcohols to form sulfonate esters
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Thiols to form thiosulfonates
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Hydrolysis: In the presence of water or under basic conditions, the compound can hydrolyze to form the corresponding sulfonic acid.
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Reduction: Under appropriate conditions, the sulfonyl chloride group can be reduced to other sulfur-containing functional groups.
Parameter | Classification |
---|---|
GHS Symbol | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Class | 8 (Corrosive) |
Packing Group | II |
UN Number | 3261 |
Hazard Codes | Xi (Irritant) |
Risk Statements | R34 - Causes burns, R36 - Irritating to the eyes |
Hazard Statements | H314 - Causes severe skin burns and eye damage, H290 - May be corrosive to metals |
The compound is classified as corrosive (Hazard Class 8) and irritant (Xi) , indicating that it can cause severe skin burns and eye damage (H314) and may be corrosive to metals (H290) .
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